molecular formula C19H22N4O2S B2378296 3-[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-cyclopropylpyridazine CAS No. 2415553-27-2

3-[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-cyclopropylpyridazine

Cat. No.: B2378296
CAS No.: 2415553-27-2
M. Wt: 370.47
InChI Key: RGYOPNYCUVUMNM-UHFFFAOYSA-N
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Description

3-[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-cyclopropylpyridazine is a complex organic compound that belongs to the class of pyrrolo[3,4-c]pyrrole derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic electronics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-cyclopropylpyridazine typically involves multi-step organic reactions. One common approach is the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This method provides concise access to the desired pyridazinone derivatives.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of automated synthesis and purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-cyclopropylpyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzenesulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-cyclopropylpyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-cyclopropylpyridazine involves its interaction with specific molecular targets. For instance, as a ligand for nicotinic acetylcholine receptors, it binds to the receptor sites, modulating their activity and influencing neurotransmission . The exact pathways and molecular targets may vary depending on the specific application and context.

Properties

IUPAC Name

5-(benzenesulfonyl)-2-(6-cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2S/c24-26(25,17-4-2-1-3-5-17)23-12-15-10-22(11-16(15)13-23)19-9-8-18(20-21-19)14-6-7-14/h1-5,8-9,14-16H,6-7,10-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGYOPNYCUVUMNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(C=C2)N3CC4CN(CC4C3)S(=O)(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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